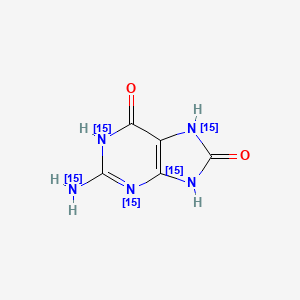
2-Amino-6,8-dihydroxypurine-15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,8-dihydroxypurine-15N5 is a stable isotope-labeled analog of 2-Amino-6,8-dihydroxypurine. This compound is primarily used in scientific research, particularly in studies involving nucleic acid repair pathways. It is also known by several synonyms, including 8-Hydroxyguanine-15N5 and 8-Oxoguanine-15N5 .
Preparation Methods
The synthesis of 2-Amino-6,8-dihydroxypurine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the purine structure. The synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature. it is known that the compound can be synthesized by modifying the standard synthetic routes for 2-Amino-6,8-dihydroxypurine to include nitrogen-15 labeled reagents
Chemical Reactions Analysis
2-Amino-6,8-dihydroxypurine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 8-Oxoguanine-15N5 .
Scientific Research Applications
2-Amino-6,8-dihydroxypurine-15N5 is widely used in scientific research, particularly in studies related to DNA repair mechanisms. It serves as a model compound for understanding the repair pathways coordinated by enzymes such as MUTYH glycosylase and DNA polymerase λ. This compound is also used in studies investigating the effects of oxidative stress on nucleic acids and the role of damaged bases in mutagenesis and carcinogenesis .
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dihydroxypurine-15N5 involves its incorporation into DNA, where it mimics the natural base guanine. This incorporation can lead to mispairing and subsequent recognition and repair by DNA repair enzymes. The molecular targets of this compound include MUTYH glycosylase and DNA polymerase λ, which are involved in the base excision repair pathway .
Comparison with Similar Compounds
2-Amino-6,8-dihydroxypurine-15N5 is similar to other purine derivatives such as 8-Hydroxyguanine and 8-Oxoguanine. its uniqueness lies in the incorporation of nitrogen-15 isotopes, which makes it particularly useful for isotopic labeling studies. Other similar compounds include 2-Amino-6,8-purinediol and 2-Amino-7,9-dihydro-1H-purine-6,8-dione .
Properties
Molecular Formula |
C5H5N5O2 |
|---|---|
Molecular Weight |
172.09 g/mol |
IUPAC Name |
2-(15N)azanyl-7,9-dihydro-1H-purine-6,8-dione |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)/i6+1,7+1,8+1,9+1,10+1 |
InChI Key |
CLGFIVUFZRGQRP-CIKZIQIKSA-N |
Isomeric SMILES |
C12=C([15NH]C(=O)[15NH]1)[15N]=C([15NH]C2=O)[15NH2] |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


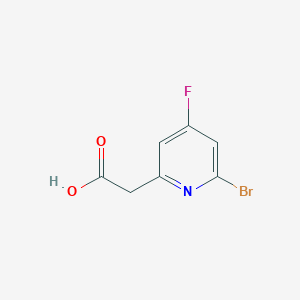
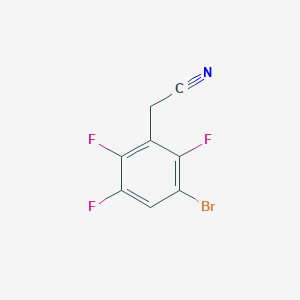
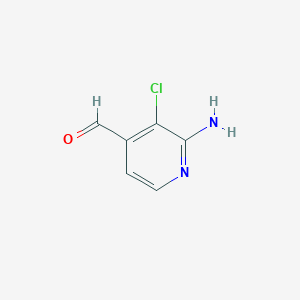

![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
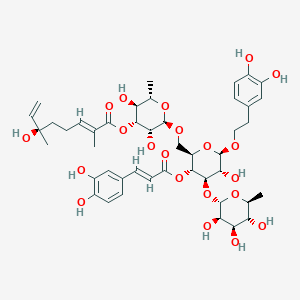

![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)

![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
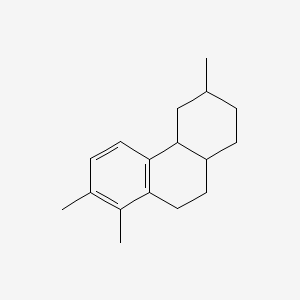

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
